Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate
Overview
Description
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate is a useful research compound. Its molecular formula is C12H16O2S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The compound features a sulfur atom linked to an aromatic ring, which can influence its interactions with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives containing sulfur atoms have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Activity Level (Zone of Inhibition) |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Good |
Klebsiella pneumoniae | Moderate |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549).
Case Study: Cytotoxicity Against MCF-7 Cell Line
A study conducted on related thiol derivatives indicated that certain modifications could enhance their anticancer activity. The following table summarizes the findings:
Compound | EC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 10.28 | MCF-7 |
Compound B | 12.45 | A549 |
Methyl 2-{...} | TBD | MCF-7 |
In this context, the structure-activity relationship suggests that substituents on the aromatic ring may play a critical role in modulating biological activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest interactions with specific molecular targets such as enzymes and receptors involved in key signaling pathways.
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for cell proliferation in cancer cells.
- Receptor Modulation: It could also interact with receptors that mediate inflammatory responses, potentially reducing inflammation.
Properties
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9(2)10-4-6-11(7-5-10)15-8-12(13)14-3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQTSRRLQMUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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